
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and an isobutyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Vilsmeier Formylation: The starting material undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.
Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Horner-Wadsworth-Emmons Olefination:
Analyse Chemischer Reaktionen
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Protection/Deprotection: The hydroxy group can be protected or deprotected using silylating agents or acidic conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and as a building block for drug development.
Biocatalysis: It is used in biocatalytic processes to study enzyme-substrate interactions and reaction mechanisms.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl and isobutyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring can participate in various chemical reactions, contributing to the compound’s overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxy-1-pyrrolidinecarboxylate: This compound has a dimethylamino group instead of an isobutyl group, which affects its reactivity and applications.
tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: This compound has a phenyl group and a hydroxymethyl group, leading to different chemical properties and uses.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features an indole ring and an enyne side chain, which provide unique reactivity patterns and applications.
Eigenschaften
Molekularformel |
C13H25NO3 |
|---|---|
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
tert-butyl (3S,4S)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)6-10-7-14(8-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
YSHJJLOEKWOTLZ-WDEREUQCSA-N |
Isomerische SMILES |
CC(C)C[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC1CN(CC1O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)
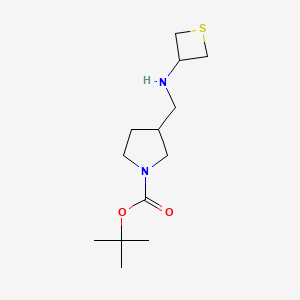

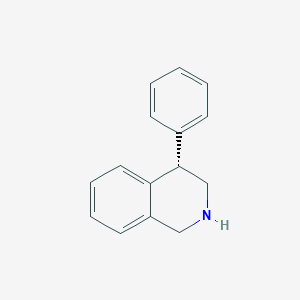


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)
![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)
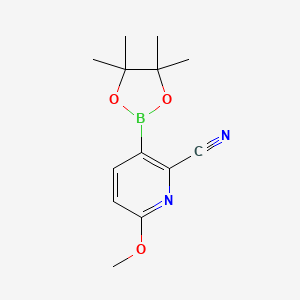
![5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B12948066.png)
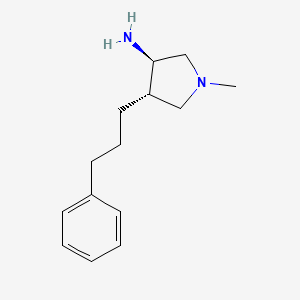
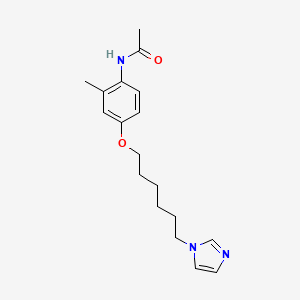

![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)
